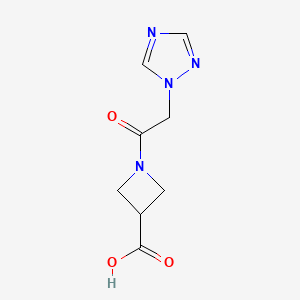
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid (3-C6-OTPCA) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 3-C6-OTPCA is a member of the pyridazine family and has a chlorine atom at the 3-position of the 6-membered ring. It is a white crystalline solid that is soluble in water and ethanol and has a melting point of 98-99°C.
Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a compound of interest in the synthesis of various heterocyclic compounds due to its reactive sites that allow for numerous functionalization reactions. Heinisch et al. (1973) demonstrated that pyridazine-4-carboxylic acid could be prepared in high yield through the catalytic hydrogenation of 3,6-dichloropyridazine-4-carboxylic acid. This process underlines the compound's potential as a precursor for further chemical synthesis, enabling the creation of various derivatives through reactions such as Claisen condensation and hydrazinolysis Heinisch, G. (1973).
Morishita et al. (1994) further explored the synthesis pathways by focusing on 3-chloropyridazine-6-carboxylic acid hydrazide, highlighting selective hydrazinolysis of 3,6-substituted pyridazines. This study underscores the flexibility and utility of this compound in synthesizing specialized compounds, providing a methodological foundation for producing compounds with potential biological activity Morishita, M., Kobayashi, J., Yamada, H., & Yajima, T. (1994).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding or van der waals interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit a range of adme properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to reduced enzyme activity, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the concentration of malondialdehyde (MDA), a common biomarker for oxidative stress and cellular injury . This increase in MDA levels indicates that this compound can induce oxidative stress, leading to potential cellular damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with AchE, for example, results in reduced enzyme activity, which affects the hydrolysis of acetylcholine and subsequently impacts neural transmission . Additionally, the compound’s ability to increase oxidative stress markers like MDA suggests its involvement in pathways that generate reactive oxygen species (ROS).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress, resulting in long-term cellular damage
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as mild enzyme inhibition or activation. At higher doses, it can lead to toxic or adverse effects, including significant oxidative stress and cellular damage . Understanding the dosage threshold is essential for optimizing its use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in oxidative stress pathways, for example, highlights its interaction with enzymes that generate ROS . These interactions can lead to changes in metabolite levels, further affecting cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in targeted biochemical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s effectiveness in various biochemical processes, making it a valuable tool for targeted research applications.
Properties
IUPAC Name |
3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJJUGPWQFRXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)






